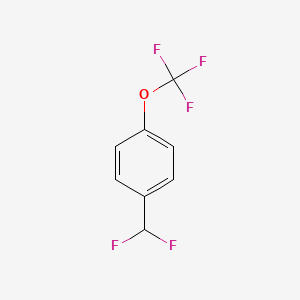

1-(Difluoromethyl)-4-(trifluoromethoxy)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Difluoromethyl)-4-(trifluoromethoxy)benzene , also known by other names such as trifluoromethoxybenzene , p-trifluoromethoxybenzene , and phenyl trifluoromethyl ether , is a chemical compound with the molecular formula C~7~H~3~F~5~O . It features a benzene ring substituted with both a difluoromethyl group (–CF~2~H) and a trifluoromethoxy group (–OCF~3~) . This compound is of interest due to its unique combination of fluorine substituents, which can impart specific properties and reactivity.

Synthesis Analysis

The synthesis of This compound involves the introduction of both fluorine groups onto the benzene ring. Various synthetic routes exist, including radical trifluoromethylation and late-stage difluoromethylation processes . These methods allow for the controlled incorporation of the desired functional groups.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Naphthalenes

The compound can be generated through the treatment of 1-bromo-4-(trifluoromethoxy)benzene, which, upon reaction with lithium diisopropylamide (LDA), produces various phenyllithium intermediates. These intermediates can be used to synthesize 1- and 2-(trifluoromethoxy)naphthalenes through various chemical reactions such as reduction, isomerization, and bromination (Schlosser & Castagnetti, 2001).

Microwave-assisted Synthesis

A microwave-assisted protocol for synthesizing 1,4-bis(difluoromethyl)benzene from related compounds has been developed, demonstrating increased yield and reduced reaction time compared to conventional heating procedures (Pan, Wang, & Xiao, 2017).

Redox System

The compound has been involved in the synthesis of hexakis(4-pyridyl)benzene, a six-electron organic redox system, showcasing its potential in electrochemical applications (Han, Vaid, & Rheingold, 2008).

Material Science and Polymers

Polyetherimide Synthesis

It has been used in the synthesis of novel fluorine-containing polyetherimide, demonstrating its utility in the development of new materials with specific properties like thermal stability (Yu Xin-hai, 2010).

Optical Active Polymers

Tris(pentafluorophenyl)borane, a related compound, has shown effectiveness as a catalyst in synthesizing optically pure and diisotactic poly(siloxane)s, highlighting the potential of related fluorine-containing compounds in advanced polymer synthesis (Zhou & Kawakami, 2005).

High Surface Area Materials

The synthesis of 1,3,5-Tris(4-carboxyphenyl)benzene, a related compound, has led to the creation of honeycomb-like layered zirconium phosphonate frameworks, notable for their remarkable thermal stability and high surface area (Taddei et al., 2014).

Electronic and Optical Applications

Electrochemistry and Chemiluminescence

The compound has been a part of studies on electrochemistry and electrogenerated chemiluminescence (ECL), particularly in the context of starburst oligofluorenes, indicating its relevance in electronic and optical applications (Qi et al., 2016).

Electron-Transport Materials

Perfluoro-1,3,5-tris(p-oligophenyl)benzenes, similar in structure, have been used as amorphous electron-transport materials in organic light-emitting diodes, suggesting the potential of related compounds in electronic device fabrication (Komatsu et al., 2002).

Propriétés

IUPAC Name |

1-(difluoromethyl)-4-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F5O/c9-7(10)5-1-3-6(4-2-5)14-8(11,12)13/h1-4,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFBXRZFGBVTYOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(F)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2605611.png)

![N-(3-chlorophenyl)-N-methyl-2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]thiophene-3-sulfonamide](/img/structure/B2605612.png)

![2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B2605618.png)

![N-[3-(morpholin-4-yl)propyl]-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2605625.png)

![3-(tert-butyl)-9-methyl-7-propyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2605627.png)